![molecular formula C17H15F3N6 B2397103 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline CAS No. 2380167-13-3](/img/structure/B2397103.png)
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TFPQ and belongs to the class of quinoxaline derivatives.
科学的研究の応用
TFPQ has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. TFPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. TFPQ has shown antibacterial activity against Gram-positive and Gram-negative bacteria.
作用機序
The mechanism of action of TFPQ is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in cell growth and replication. TFPQ has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
TFPQ has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. TFPQ has also been found to inhibit the expression of inflammatory cytokines, which are involved in the immune response. It has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. TFPQ has been found to have a low toxicity profile and does not affect normal cells.
実験室実験の利点と制限
One of the main advantages of TFPQ is its broad-spectrum activity against cancer cells, viruses, and bacteria. It has also been found to have a low toxicity profile, which makes it a promising candidate for further development. However, one of the limitations of TFPQ is its poor solubility in water, which makes it difficult to administer in vivo. Further studies are needed to address this issue.
将来の方向性
There are several future directions for the research on TFPQ. One of the directions is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as an antiviral agent against emerging viruses such as SARS-CoV-2. Further studies are also needed to optimize the synthesis method and improve the solubility of TFPQ. Additionally, the mechanism of action of TFPQ needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, TFPQ is a promising chemical compound with potential therapeutic applications. Its broad-spectrum activity against cancer cells, viruses, and bacteria makes it a promising candidate for further development. The future directions for research on TFPQ are numerous, and further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of TFPQ involves the reaction of 4-(6-(trifluoromethyl)pyridazin-3-yl)piperazine with 2-chloroquinoxaline in the presence of a base. The reaction yields TFPQ as a white solid with a high purity.
特性
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6/c18-17(19,20)14-5-6-15(24-23-14)25-7-9-26(10-8-25)16-11-21-12-3-1-2-4-13(12)22-16/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRKJTYNXGUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2397020.png)
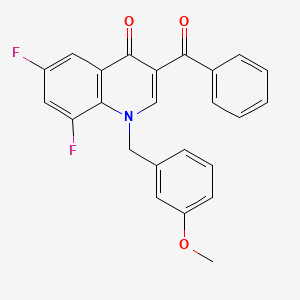
![2-[(5-Chloro-3-fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2397024.png)
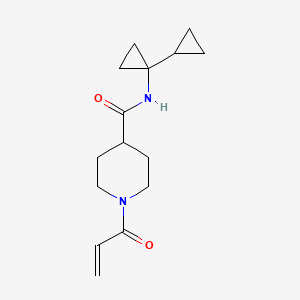
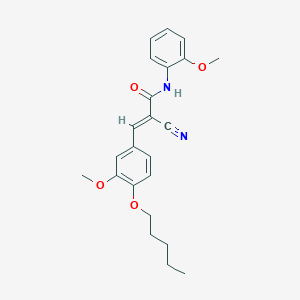
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2397030.png)
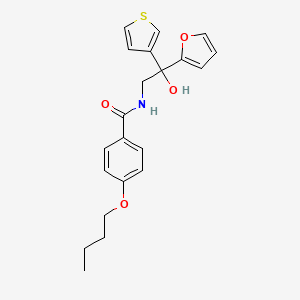
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397034.png)
![5-Bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B2397035.png)

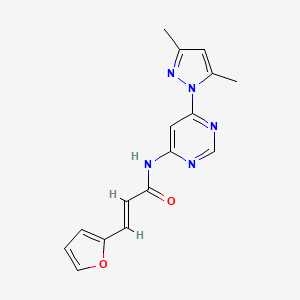

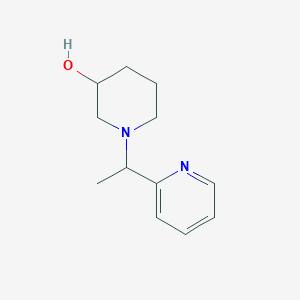
![3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397043.png)